molecular formula C18H20ClFN4O2 B563639 N,N-Didesethyl Sunitinib Hydrochloride CAS No. 1217216-61-9

N,N-Didesethyl Sunitinib Hydrochloride

Cat. No.: B563639
CAS No.: 1217216-61-9
M. Wt: 378.832
InChI Key: NDLBSVCHUWKNAB-MGAWDJABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.

Mode of Action

this compound inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.

Pharmacokinetics

this compound is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .

Chemical Reactions Analysis

N,N-Didesethyl Sunitinib Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

N,N-Didesethyl Sunitinib Hydrochloride, also known as N-Desethyl Sunitinib (SU-12662), is a significant metabolite of the tyrosine kinase inhibitor sunitinib, which is primarily used in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This compound exhibits notable biological activity, particularly in inhibiting receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).

N,N-Didesethyl Sunitinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. The compound has demonstrated potent inhibition of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and KIT with Ki values in the nanomolar range:

Receptor TypeKi Value (nM)
VEGFR12
VEGFR29
VEGFR317
PDGFRβ8
KIT4

This selectivity allows for significant anti-tumor effects through the inhibition of angiogenesis and tumor cell proliferation .

In Vitro Activity

In vitro studies have shown that N,N-Didesethyl Sunitinib effectively inhibits the phosphorylation of VEGFR2 and PDGFRβ in serum-starved cells. The IC50 values for these activities are approximately 10 nM for both receptors. Additionally, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF with an IC50 of 40 nM and NIH-3T3 cells overexpressing PDGFR with IC50 values ranging from 39 nM to 69 nM depending on receptor expression .

In Vivo Activity

In vivo experiments have demonstrated that N,N-Didesethyl Sunitinib exhibits dose-dependent anti-tumor activity across various xenograft models. For instance, treatment with sunitinib at doses ranging from 20 to 80 mg/kg/day resulted in significant tumor regression in models such as HT-29 and A431. Notably, complete tumor regression was observed in several cases without regrowth during a follow-up period .

Pharmacokinetics

The pharmacokinetics of N,N-Didesethyl Sunitinib are influenced by its metabolism from sunitinib via CYP3A4. Studies indicate that the systemic exposure to N,N-Didesethyl Sunitinib can be significantly altered by co-administration with CYP3A4 inhibitors or inducers, affecting both its efficacy and safety profile. Therapeutic drug monitoring (TDM) has been suggested to optimize dosing regimens based on plasma concentrations of both sunitinib and its active metabolite .

Clinical Implications

Clinical data suggest that higher plasma concentrations of N,N-Didesethyl Sunitinib correlate with improved progression-free survival (PFS) and overall survival (OS) in patients with mRCC. Specifically, patients exhibiting a baseline concentration greater than 15 ng/mL had a median PFS of 61 weeks compared to only 12 weeks for those below this threshold . This relationship underscores the importance of monitoring drug levels to enhance therapeutic outcomes.

Case Studies

Case Study: Efficacy in Metastatic Renal Cell Carcinoma
A systematic review analyzed outcomes from multiple clinical trials involving sunitinib and its metabolites. The findings indicated that patients receiving sunitinib had a median PFS of approximately 11 months, with long-term safety profiles showing no new severe adverse events after extended treatment durations .

Case Study: Pharmacokinetics and Adverse Events
In another study focusing on pharmacokinetic parameters, it was found that higher baseline levels of N,N-Didesethyl Sunitinib were associated with increased rates of certain adverse events like hand-foot syndrome but also correlated with better clinical outcomes. This highlights the dual role of pharmacokinetics in predicting both efficacy and toxicity .

Properties

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLBSVCHUWKNAB-MGAWDJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.